molecular formula C28H44N2O2 B12914178 5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 84356-27-4

5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12914178
CAS No.: 84356-27-4
M. Wt: 440.7 g/mol
InChI Key: HEIJXJMIKNZPHN-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone class. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: to ensure consistent quality and yield

    Purification steps: such as recrystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazolone derivatives

    Reduction: Formation of hydrazine derivatives

    Substitution: Introduction of different functional groups at the phenyl or pyrazolone ring

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different substituents, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties

    Medicine: Explored for its potential therapeutic effects in treating various diseases

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes

    Receptor modulation: Interacting with cellular receptors to modulate their activity

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-3-pyrazolone: Known for its analgesic and anti-inflammatory properties

    1-Phenyl-3-methyl-5-pyrazolone: Used as an intermediate in the synthesis of dyes and pharmaceuticals

Uniqueness

3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one is unique due to its specific stearoyl substitution, which may impart distinct physical and chemical properties compared to other pyrazolone derivatives.

Properties

CAS No.

84356-27-4

Molecular Formula

C28H44N2O2

Molecular Weight

440.7 g/mol

IUPAC Name

5-methyl-4-octadecanoyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C28H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(31)27-24(2)29-30(28(27)32)25-21-18-17-19-22-25/h17-19,21-22,27H,3-16,20,23H2,1-2H3

InChI Key

HEIJXJMIKNZPHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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